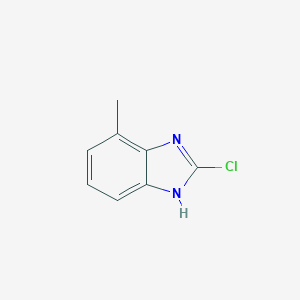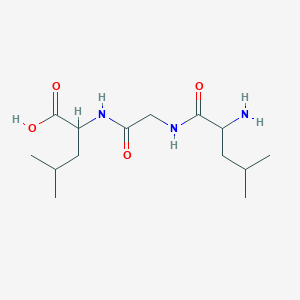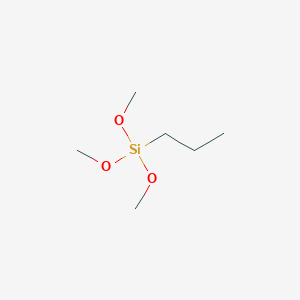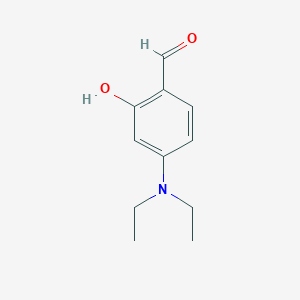![molecular formula C18H19NO B093077 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one CAS No. 19132-98-0](/img/structure/B93077.png)
3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide in an alcoholic medium like methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:
Nonlinear Optics: The compound exhibits significant nonlinear optical properties, making it useful in applications such as optical data storage, signal processing, and harmonic generation.
Biological Activities: It has shown potential antimicrobial, anticancer, and anti-inflammatory activities, making it a subject of interest in medicinal chemistry.
Material Science: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one: This compound has a similar structure but with a fluorine atom on the phenyl ring, which can alter its chemical and biological properties.
3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This derivative contains a naphthalene ring, which can enhance its photophysical properties.
Eigenschaften
CAS-Nummer |
19132-98-0 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H19NO/c1-14-4-9-16(10-5-14)18(20)13-8-15-6-11-17(12-7-15)19(2)3/h4-13H,1-3H3/b13-8+ |
InChI-Schlüssel |
WDFJWHWYPOZAQG-MDWZMJQESA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Q1: What is the spatial configuration of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one as determined by the study?
A1: The research paper confirms that the molecule adopts an E configuration, indicating a trans arrangement around the double bond. This is evidenced by the C—C=C—C torsion angle of 173.8 (3)°, which is close to 180° [].
Q2: Does the study mention any intermolecular interactions observed in the crystal structure of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one?
A2: Yes, the study found weak intermolecular C—H⋯π interactions present within the crystal structure []. These interactions likely contribute to the overall packing and stability of the molecules in the solid state.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)













